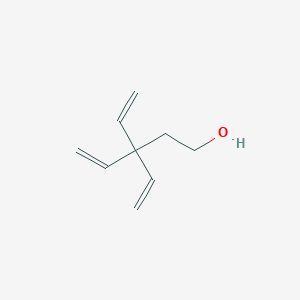

3,3-Diethenyl-4-penten-1-ol

Description

3,3-Diethenyl-4-penten-1-ol (hypothetical structure based on nomenclature) is an unsaturated alcohol characterized by a pentenol backbone with two ethenyl (vinyl) groups at the C3 position and a hydroxyl group at C1.

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

3,3-bis(ethenyl)pent-4-en-1-ol |

InChI |

InChI=1S/C9H14O/c1-4-9(5-2,6-3)7-8-10/h4-6,10H,1-3,7-8H2 |

InChI Key |

ZHGQMTYAZWEIKQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(CCO)(C=C)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethenyl-4-penten-1-ol typically involves the olefination of aldehydes. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene structure . The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide in an aprotic solvent such as tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve large-scale olefination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or ruthenium complexes can be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3,3-Diethenyl-4-penten-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using reagents like pyridinium chlorochromate (PCC) or potassium permanganate.

Reduction: The double bonds can be hydrogenated to form saturated alcohols using catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: Hydrogen gas with Pd/C catalyst at room temperature and pressure.

Substitution: Thionyl chloride in pyridine at low temperatures.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Saturated alcohols.

Substitution: Halogenated compounds.

Scientific Research Applications

3,3-Diethenyl-4-penten-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound in various biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Diethenyl-4-penten-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s structure allows it to interact with various biological macromolecules, leading to its diverse biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,3-Diethenyl-4-penten-1-ol (hypothetical) with structurally related pentenols and alkynols from the evidence. Key differences in molecular features, synthesis, and applications are highlighted.

Structural and Molecular Comparisons

Key Observations:

- Functional Groups and Reactivity: 3-Methyl-4-penten-1-ol exhibits allylic alcohol reactivity (e.g., oxidation to ketones or participation in conjugate additions) . In contrast, 3-methyl-1-penten-4-yn-3-ol’s alkynol structure enables click chemistry or cycloaddition reactions . The hypothetical this compound would likely display enhanced conjugation and diene reactivity, similar to 1,3-dienes, but with hydroxyl-directed regioselectivity.

- Molecular Weight and Applications:

- Lower molecular weight analogs (e.g., 3-methyl-4-penten-1-ol) are used in fragrance intermediates, while heavier derivatives like 5-(perylen-3-yl)pent-4-yn-1-ol are tailored for optoelectronic materials .

Biological Activity

3,3-Diethenyl-4-penten-1-ol is an organic compound notable for its unique structure, featuring two ethenyl groups attached to a penten-1-ol backbone. Its molecular formula is , with a molecular weight of approximately 138.21 g/mol. This compound has garnered attention in various fields, particularly in biological research due to its potential bioactive properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of critical enzymes necessary for bacterial survival. This property makes it a candidate for further studies in developing antimicrobial agents.

Anticancer Potential

In addition to antimicrobial effects, the compound has been explored for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival. Further investigation is necessary to elucidate the specific mechanisms and efficacy against different cancer types.

Insecticidal Activity

This compound has also shown promise as an insecticide , effectively repelling various insect species. Its mode of action appears to involve neurotoxic effects on target insects, making it a potential candidate for natural pest control solutions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural attributes. The presence of dual ethenyl groups enhances its reactivity and interaction with biological targets, which may contribute to its diverse pharmacological effects.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics, suggesting its potential as an alternative treatment option.

- Cancer Cell Line Analysis : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis. This indicates its potential as a therapeutic agent in oncology.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is valuable:

| Compound | Structure Type | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Ethenyl-substituted | High | Moderate |

| 3-Methyl-4-penten-1-ol | Methyl-substituted | Moderate | Low |

| 4-Penten-1-ol | Simple alkene | Low | Low |

This table highlights the enhanced biological activities associated with the unique structure of this compound compared to structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.